molecular formula C14H15N3O2 B599211 N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide CAS No. 19854-87-6

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide

Cat. No. B599211
CAS RN: 19854-87-6
M. Wt: 257.293
InChI Key: RLJVDICDYAOGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide” is a chemical compound that has been actively involved in various fields of chemistry . It is a derivative of 4-aminoantipyrine, an amine derivative with multi-functional groups . The compound has been characterized by single crystal XRD analysis .


Synthesis Analysis

The compound is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The synthesis of this compound involves the reaction of the amine group in 4-aminoantipyrine with a suitable aldehyde or ketone to produce different Schiff base derivatives .


Molecular Structure Analysis

The pyrazole ring in the compound is oriented at dihedral angles with respect to the planes of the phenyl and benzene rings . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly . Hirshfeld surface analysis has been performed to probe these intermolecular interactions in detail .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, thiourea derivatives of 4-aminoantipyrine have been reported, in which the amine group is reacted with the isothiocyanate compounds to give the desired thiourea .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 443.531 . The quantum parameters of the compound were investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed similarities between the experimental and theoretical calculations .

Scientific Research Applications

  • Heterocyclic Synthesis and Biological Evaluation : This compound has been used as a key intermediate in the synthesis of various heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. These derivatives have shown potential for biological applications and have been screened for activities like anti-inflammatory and analgesic effects, as well as anticancer properties (Fadda et al., 2012).

  • X-ray Structure and DFT Calculations : The compound's derivatives have been characterized by X-ray structure characterization, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. These studies contribute to understanding the molecular interactions and stability of these derivatives (Saeed et al., 2020).

  • Synthesis of Phthalamide Derivatives : It has been involved in the synthesis of N,N'-Bis-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)phthalamide, an important step in the creation of novel compounds with potential applications in material science or pharmacology (Aydın & Dağci, 2012).

  • Copolymerization Studies : The compound has been studied in the context of copolymerization, particularly with different alkyl acrylates and styrene monomer. This is relevant for the development of new polymeric materials with specific properties (El-hamouly et al., 1994).

  • Antitumor Activity and Molecular Docking : There is research indicating the compound's role in synthesizing derivatives with antitumor activity. Molecular docking studies have been conducted to understand their potential interactions with biological targets (Fahim et al., 2019).

  • Anti-Breast Cancer Activity : Some derivatives of this compound have shown promising results against human tumor breast cancer cell lines, indicating its potential in cancer therapy (Ghorab et al., 2014).

  • Design of Anti-Inflammatory and Analgesic Agents : The compound has been used as a starting material for the design of novel enaminonitrile derivatives with potential as anti-inflammatory and analgesic agents (Fadda & Elattar, 2015).

  • Corrosion Inhibition Studies : There are studies on the use of derivatives of this compound as corrosion inhibitors, particularly in the context of carbon steel and hydrochloric acid interfaces (Tawfik, 2015).

Future Directions

The compound and its derivatives have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity . They have contributed to dye and pigment preparation, analytical reagents, chemo-sensors, and the food industry . Future research could explore more potential applications and biological activities of this compound.

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-4-12(18)15-13-10(2)16(3)17(14(13)19)11-8-6-5-7-9-11/h4-9H,1H2,2-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJVDICDYAOGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide

Citations

For This Compound
4
Citations
SM Saied, AM Sheet, MSAL Gwady - J. Raf. Sci, 2010 - iasj.net
The new heterocyclic compounds 1, 5-Dimethyl-2-phenyl-4-(5-aryl-4, 5-dihydro-1H-pyrazol-3-ylamino)-1, 2-dihydropyrazol-3-ones (iiia-b) and 1, 5-dimethyl-2-phenyl-4-(5-aryl-4, 5-…
Number of citations: 2 www.iasj.net
MSAL Gwady, AM Sheet, SM Saied - Rafidain journal of science, 2010 - iasj.net
The new heterocyclic compounds 1, 5-Dimethyl-2-phenyl-4-(5-aryl-4, 5-dihydro-1H-pyrazol-3-ylamino)-1, 2-dihydropyrazol-3-ones (iiia-b) and 1, 5-dimethyl-2-phenyl-4-(5-aryl-4, 5-…
Number of citations: 0 www.iasj.net
MA Salem - Pharma Chem, 2016 - hero.epa.gov
Abstract Development of new antimicrobial agents is a good solution to overcome drug-resistance problems. In this context,(E)-3-(anthracen-9-yl)-2-cyano-N-(1, 5-dimethyl-3-oxo-2-…
Number of citations: 9 hero.epa.gov
MH Helal, MA Salem, HM Aly - Journal of Heterocyclic …, 2017 - Wiley Online Library
2‐Cyano‐N‐(antipyrin‐4‐yl)‐3‐(ethylthio)‐3‐(naphthalen‐1‐ylamino)acryl‐amide 4 was achieved via a one‐pot, three‐component reactions of cyanoacetamide derivative 2, 2‐…
Number of citations: 5 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.